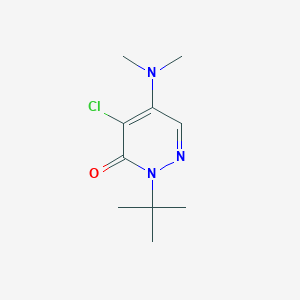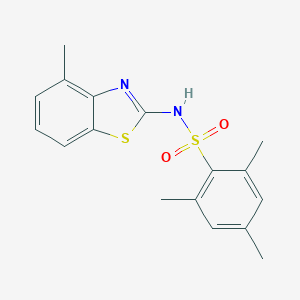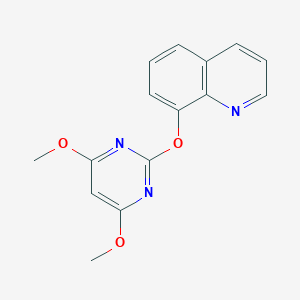
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone, also known as Pyridone 6, is a synthetic chemical compound that has been widely used in scientific research. It belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities. Pyridone 6 has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is based on its ability to interact with ROS and other reactive species. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 contains a dimethylamino group that acts as an electron donor, allowing it to react with ROS and other oxidants. This reaction results in the formation of a fluorescent product that can be easily detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer treatment. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and has potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for ROS detection. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is also highly stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 in scientific research. One potential direction is the development of new fluorescent probes based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can detect other reactive species, such as nitric oxide and peroxynitrite. Another direction is the development of new drugs based on 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 that can target specific diseases or cellular processes. Additionally, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 could be used in combination with other compounds to enhance its therapeutic effects and reduce its potential toxicity. Overall, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has great potential for use in scientific research and has already contributed significantly to our understanding of cellular processes and disease mechanisms.
Aplicaciones Científicas De Investigación
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been used in a wide range of scientific research applications. One of the primary uses of 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has been shown to selectively detect hydrogen peroxide and superoxide anions, which are important indicators of oxidative stress in cells. 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, 2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone 6 has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Nombre del producto |
2-t-butyl-4-chloro-5-dimethylamino-3(2H)-pyridazinone |
|---|---|
Fórmula molecular |
C10H16ClN3O |
Peso molecular |
229.71 g/mol |
Nombre IUPAC |
2-tert-butyl-4-chloro-5-(dimethylamino)pyridazin-3-one |
InChI |
InChI=1S/C10H16ClN3O/c1-10(2,3)14-9(15)8(11)7(6-12-14)13(4)5/h6H,1-5H3 |
Clave InChI |
VMOLYJHTUODGPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
SMILES canónico |
CC(C)(C)N1C(=O)C(=C(C=N1)N(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)



![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)


![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)

